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Abstract
This technical guide provides an in-depth overview of the discovery, origin, and characterization

of the P160 peptide (VPWMEPAYQRFL), a 12-amino acid sequence identified through phage

display technology. P160 has demonstrated a notable affinity and specificity for neuroblastoma

cells, positioning it as a promising candidate for targeted drug delivery and diagnostic

applications in oncology. This document details the experimental methodologies employed in

its discovery and subsequent characterization, presents quantitative binding and internalization

data, and outlines the workflows and logical relationships involved in its identification and

validation. While the primary focus of existing research has been on its utility as a targeting

moiety, this guide also addresses the current knowledge regarding its potential interaction with

cellular signaling pathways.

Discovery and Origin of the P160 Peptide
The P160 peptide was originally identified by Zhang et al. through a process of affinity

selection using a phage display peptide library against the human neuroblastoma cell line,

WAC 2.[1][2] Phage display is a powerful high-throughput screening technique that allows for

the presentation of a vast diversity of peptides on the surface of bacteriophages, enabling the

selection of peptides that bind to a specific target.[3]
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The fundamental principle behind the discovery of P160 involved incubating a library of

phages, each displaying a unique peptide sequence, with WAC 2 neuroblastoma cells. Phages

that did not bind to the cells were washed away, while those that did were eluted, amplified,

and subjected to subsequent rounds of selection. This iterative process, known as biopanning,

enriches the phage population for sequences with high affinity for the target cells.

While the precise, detailed protocol from the original discovery is not fully available in the public

domain, the general methodology for such a whole-cell phage display screening is outlined

below.
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Caption: Phage display workflow for the discovery of the P160 peptide.
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Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the

characterization of the P160 peptide.

Solid-Phase Peptide Synthesis (SPPS) of P160
P160 (VPWMEPAYQRFL) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl)

chemistry on a solid support.[4][5][6]

Materials:

Fmoc-protected amino acids

Rink amide resin

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

Base (e.g., DIPEA or NMM)

Deprotection solution: 20% piperidine in DMF

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Solvents: DMF, DCM, Ether

HPLC for purification

Mass spectrometer for verification

Protocol:

Resin Preparation: Swell the Rink amide resin in DMF.

Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

Amino Acid Coupling: Couple the C-terminal amino acid (Leucine) to the resin using a

coupling agent and a base in DMF.
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Washing: Wash the resin with DMF and DCM to remove excess reagents.

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent

amino acid in the P160 sequence.

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain

protecting groups using a cleavage cocktail.

Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify it using

reverse-phase HPLC.

Verification: Confirm the identity and purity of the synthesized P160 peptide by mass

spectrometry.

Radiolabeling of P160 with Iodine-125
P160 is radiolabeled with ¹²⁵I for use in binding and biodistribution studies.[4][7][8] The tyrosine

residue in the P160 sequence allows for direct iodination.

Materials:

Synthesized P160 peptide

Na¹²⁵I

Oxidizing agent (e.g., Chloramine-T or Iodo-Gen)

Quenching solution (e.g., sodium metabisulfite)

Phosphate buffer (pH 7.4)

Purification column (e.g., Sephadex G-10)

Protocol:

Dissolve the P160 peptide in phosphate buffer.

Add Na¹²⁵I to the peptide solution.
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Initiate the reaction by adding the oxidizing agent (e.g., Chloramine-T).

Allow the reaction to proceed for a short duration (e.g., 60-90 seconds).

Quench the reaction by adding a quenching solution.

Purify the ¹²⁵I-labeled P160 from free ¹²⁵I using a size-exclusion chromatography column.

Determine the radiochemical purity and specific activity of the labeled peptide.

In Vitro Cell Binding Assay
This assay quantifies the binding of ¹²⁵I-P160 to neuroblastoma cells.[2]

Materials:

WAC 2 neuroblastoma cells

¹²⁵I-labeled P160

Unlabeled P160 (for competition assay)

Cell culture medium

PBS

Gamma counter

Protocol:

Seed WAC 2 cells in multi-well plates and culture until they reach the desired confluency.

Wash the cells with serum-free medium.

Add ¹²⁵I-P160 to the wells at a specific concentration. For competition assays, add increasing

concentrations of unlabeled P160 along with the radiolabeled peptide.

Incubate for 1 hour at 37°C.
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Wash the cells with ice-cold PBS to remove unbound peptide.

Lyse the cells and measure the radioactivity in a gamma counter to determine the amount of

bound peptide.

In Vitro Internalization Assay
This assay determines the extent to which P160 is internalized by neuroblastoma cells.[2]

Materials:

WAC 2 neuroblastoma cells

¹²⁵I-labeled P160

Acid wash buffer (e.g., glycine-HCl, pH 2.8)

Cell lysis buffer

PBS

Gamma counter

Protocol:

Perform the binding assay as described above (steps 1-4).

After incubation, wash the cells with ice-cold PBS.

To differentiate between surface-bound and internalized peptide, incubate the cells with an

acid wash buffer to strip off surface-bound radioactivity.

Collect the acid wash supernatant (surface-bound fraction).

Wash the cells again with PBS.

Lyse the cells to release the internalized peptide (internalized fraction).
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Measure the radioactivity in both the surface-bound and internalized fractions using a

gamma counter.

In Vivo Biodistribution Studies
These studies evaluate the distribution of ¹²⁵I-P160 in tumor-bearing animal models.[4]

Materials:

Tumor-bearing mice (e.g., nude mice with WAC 2 xenografts)

¹²⁵I-labeled P160

Saline solution

Anesthesia

Dissection tools

Gamma counter

Protocol:

Inject a known amount of ¹²⁵I-P160 intravenously into the tail vein of tumor-bearing mice.

At specific time points post-injection, anesthetize and euthanize the mice.

Dissect and collect tumors and various organs (e.g., blood, heart, lungs, liver, spleen,

kidneys, muscle, bone).

Weigh each tissue sample and measure the radioactivity using a gamma counter.

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and

the tumor.

Quantitative Data
The following tables summarize the available quantitative data for the P160 peptide.
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Table 1: In Vitro Binding and Internalization of ¹²⁵I-P160 on WAC 2 Neuroblastoma Cells

Parameter Value Conditions Reference

Binding Inhibition Up to 95%
Competition with

unlabeled P160
[2][4]

Internalization
~50% of total bound

activity

1-hour incubation at

37°C
[2][4]

Table 2: In Vitro Binding of ¹²⁵I-P160 on MDA-MB-435 Breast Cancer Cells

Parameter Value Conditions Reference

IC₅₀ 0.6 µM
Competition with

unlabeled P160
[9]

Binding Inhibition Up to 95%
Competition with

unlabeled P160
[9]

Internalization
~40% of total bound

activity

1-hour incubation at

37°C
[9]

Note: A specific binding affinity (Kd) value for P160 to WAC 2 cells has not been reported in the

reviewed literature.

Table 3: In Vivo Biodistribution of ¹³¹I-P160 in WAC 2 Tumor-Bearing Mice (1-hour post-

injection)
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Organ/Tissue % Injected Dose per Gram (%ID/g)

Tumor ~4.0

Blood ~3.5

Heart ~1.0

Lungs ~2.5

Liver ~2.0

Spleen ~1.5

Kidneys ~1.5

Muscle ~0.5

Bone ~1.0

Data is approximated from graphical representations in the cited literature.[10]

Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that the P160
peptide modulates a specific signaling pathway in neuroblastoma cells. The primary focus of

research has been on its high affinity and specific binding to the cell surface, followed by

internalization. This suggests that P160's main utility, as currently understood, is as a targeting

ligand for the delivery of therapeutic or diagnostic agents into neuroblastoma cells.

The logical relationship for P160's interaction with neuroblastoma cells can be visualized as

follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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